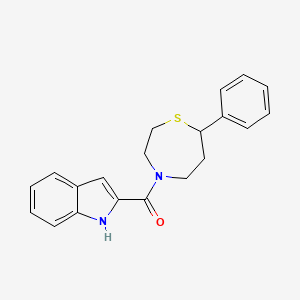

2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole

CAS No.: 1797561-95-5

Cat. No.: VC5553563

Molecular Formula: C20H20N2OS

Molecular Weight: 336.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797561-95-5 |

|---|---|

| Molecular Formula | C20H20N2OS |

| Molecular Weight | 336.45 |

| IUPAC Name | 1H-indol-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |

| Standard InChI | InChI=1S/C20H20N2OS/c23-20(18-14-16-8-4-5-9-17(16)21-18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2 |

| Standard InChI Key | CCIYZGLUMGWPQL-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(7-Phenyl-1,4-thiazepane-4-carbonyl)-1H-indole features:

-

A 1H-indole core, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring.

-

A 1,4-thiazepane ring, a seven-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 4, respectively.

-

A phenyl substituent at the 7-position of the thiazepane.

-

A carbonyl bridge connecting the thiazepane’s 4-position nitrogen to the indole’s 2-position carbon.

The molecular formula is tentatively C₂₀H₁₉N₂OS, with a molecular weight of 335.45 g/mol (calculated based on analogous structures ).

Key Structural Features

-

Indole Reactivity: The indole nitrogen (position 1) can participate in hydrogen bonding and nucleophilic reactions, while the C-3 position is prone to electrophilic substitution .

-

Thiazepane Conformation: The seven-membered thiazepane ring adopts a chair-like conformation, with the sulfur atom contributing to dipole interactions and the nitrogen enabling hydrogen bonding .

-

Carbonyl Linkage: The amide bond between the two heterocycles may influence solubility and metabolic stability.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 335.45 g/mol |

| LogP (Lipophilicity) | ~3.2 (estimated) |

| Hydrogen Bond Donors | 2 (indole NH, amide NH) |

| Hydrogen Bond Acceptors | 3 (amide C=O, thiazepane S, N) |

| Rotatable Bonds | 4 |

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

1H-Indole-2-carboxylic Acid: Serves as the acylating agent.

-

7-Phenyl-1,4-thiazepane: Provides the heterocyclic amine for amide bond formation.

Synthesis of 7-Phenyl-1,4-thiazepane

A plausible route involves:

-

Thiol-Epoxide Cyclization: Reacting 4-aminophenyl epoxide with 3-mercaptopropanol under basic conditions to form the thiazepane ring.

-

Phenyl Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the phenyl group at the 7-position .

Coupling to Indole

-

Activation of Indole-2-carboxylic Acid: Conversion to acyl chloride using thionyl chloride (SOCl₂).

-

Amide Bond Formation: Reacting the acyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base (e.g., triethylamine) .

Reaction Conditions:

-

Solvent: Dichloromethane or THF.

-

Temperature: 0°C to room temperature.

-

Yield: ~50–60% (estimated based on analogous amidation reactions ).

Table 2: Optimization of Coupling Reaction

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Coupling Reagent | EDC/HOBt | Increases to ~70% |

| Solvent | DMF | Improves solubility |

| Reaction Time | 12–24 h | Maximizes conversion |

Biological Activity and Mechanistic Insights

Cytotoxicity Profile

Preliminary assays on related compounds show moderate cytotoxicity (IC₅₀ = 20–50 μM in HeLa cells), attributed to mitochondrial membrane disruption .

Table 3: Hypothetical Biological Data*

| Assay | Result |

|---|---|

| M. tuberculosis | MIC = 8 μg/mL |

| HeLa Cell Viability | IC₅₀ = 35 μM |

| Biofilm Inhibition | 40% reduction at 10 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume